molecular formula C9H19ClN2O3 B556387 AC-Lys-ome hcl CAS No. 20911-93-7

AC-Lys-ome hcl

Cat. No. B556387
CAS RN: 20911-93-7
M. Wt: 202,25*36,45 g/mole
InChI Key: PCHGTXYLEAQWOM-QRPNPIFTSA-N
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Description

“AC-Lys-ome hcl”, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is a derivative of lysine . It is used in the synthetic preparation of AB-type N-substituted core-functionalized naphthalene diimides . It is also a substrate for urokinase .


Synthesis Analysis

While specific synthesis methods for “AC-Lys-ome hcl” were not found, a related study discusses the use of Fmoc-protected amino esters in solid-phase peptide synthesis (SPPS) using green calcium (II) iodide as a protective agent . This method could potentially be applicable to the synthesis of “AC-Lys-ome hcl”.


Molecular Structure Analysis

The molecular formula of “AC-Lys-ome hcl” is C₉H₁₈N₂O₃ · HCl . Its molecular weight is 238.71 .


Physical And Chemical Properties Analysis

“AC-Lys-ome hcl” is a white fine crystalline powder . Its melting point is 108-114°C (lit.) . It should be stored at temperatures below -15°C .

Scientific Research Applications

  • Boc-Lys-OMe.HCl

    • Application : Boc-Lys-OMe.HCl is used in solution phase peptide synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the application are not provided in the source .
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium (II) Iodide as a Protective Agent
    • Application : This research explores mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters . It’s a useful tool in structure–activity relationship (SAR) studies .
    • Method : The study systematically explores using calcium iodide as an additive in ester hydrolysis. This permits saponification of compound containing both Fmoc and Boc protecting groups simultaneously, as seen using Fmoc-Lys(Boc)-OMe .
    • Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Safety And Hazards

The safety data sheet for “AC-Lys-ome hcl” suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water or flush eyes with water, respectively . If swallowed, rinse mouth with water . It is also advised to avoid letting the product enter drains .

Future Directions

While specific future directions for “AC-Lys-ome hcl” were not found, it is noted that it is used for research and development purposes . As a lysine derivative, it may have potential applications in various biochemical and pharmaceutical research areas.

properties

IUPAC Name

methyl (2S)-2-acetamido-6-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHGTXYLEAQWOM-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Lys-ome hcl

CAS RN

20911-93-7
Record name L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20911-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-alpha-acetyl-L-lysinate, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Hirata, H Kogiso, K Morimoto, S Miyamoto… - Bioorganic & medicinal …, 1998 - Elsevier
A new near-infrared fluorescent-labeling reagent (ICG-ATT) bearing the 3-acyl-1,3-thiazolidine-2-thione (ATT) moiety with the chemoselective acylation feature and the dye moiety of …
Number of citations: 63 www.sciencedirect.com
F Arnaud‐Neu, S Fuangswasdi, A Notti… - Angewandte Chemie …, 1998 - Wiley Online Library
… Phe-OMe¥HCl, ArgOMe¥2HCl, Val-OMe¥HCl) and small peptides has shown that receptors 1b and 1e form specifically 1:1 inclusion complexes only with Nα-Ac-Lys-OMe¥HCl and Lys-…
Number of citations: 88 onlinelibrary.wiley.com
L Matesic, JM Locke, KL Vine, M Ranson… - Bioorganic & medicinal …, 2011 - Elsevier
… , followed by N,N′-dicyclohexylcarbodiimide (DCC) (1 equiv), N,N-diisopropylethylamine (DIPEA) (1.1 equiv) and (S)-N α -acetyl-lysine methyl ester hydrochloride (Ac-Lys-OMe·HCl) (…
Number of citations: 28 www.sciencedirect.com
CJ Cara, D Skropeta - Tetrahedron, 2015 - Elsevier
Bifunctional, acetyl-protected, azido glucuronic and galacturonic acid derivatives were coupled via the carboxylic acid moiety to amine- and hydroxyl-containing side chains of the …
Number of citations: 4 www.sciencedirect.com
MS Emanuel - 2018 - kluedo.ub.rptu.de
Benzene is a natural constituent of crude oil and a product of incomplete combustion of petrol and has been classified as “carcinogenic to humans” by IARC in 1982 (IARC 1982).(E, E)-…
Number of citations: 3 kluedo.ub.rptu.de
M Heilmann - 2020 - edoc.unibas.ch
Supramolecular chemistry is a field that has been growing rapidly for over half a century and supramolecular hosts have found wide-spread application both in fundamental research …
Number of citations: 3 edoc.unibas.ch
CJ Cara - 2014 - ro.uow.edu.au
Carbohydrates have been heavily exploited in the development of new therapeutic agents. Extensively utilized in nuclear medicine, derivatives such as [18F]-FDG (13) have gained …
Number of citations: 3 ro.uow.edu.au
L Matesic - 2011 - ro.uow.edu.au
Ligand-targeted drug delivery is currently one of the most challenging areas in pharmaceutical research involving the judicious choice of the drug, linker and targeting ligand. A …
Number of citations: 2 ro.uow.edu.au
F Arnaud‐Neu, S Fuangswasdi, A Notti… - Angewandte …, 1998 - Wiley Online Library
… (unter anderem PheOMeHCl, Arg-OMe2HCl, Val-OMeHCl) und kleiner Peptide zeigte, daû die Rezeptoren 1b und 1e spezifische 1: 1Einschluûkomplexe nur mit Nα-Ac-Lys-OMe HCl …
Number of citations: 17 onlinelibrary.wiley.com

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